Purine Nucleoside Phosphorylase (PNP) Inhibition: 2-Morpholino-4-carboxylate Shows Micromolar Potency
2-Morpholinopyrimidine-4-carboxylic acid exhibits a moderate but measurable inhibitory effect on human purine nucleoside phosphorylase (PNP), with an IC50 of 1,330 nM [1]. While this potency is lower than that of optimized clinical candidates, it defines the baseline activity of the core scaffold. This stands in contrast to many closely related analogs, such as 2-chloro or 2-amino substituted pyrimidine-4-carboxylic acids, which are often reported to be completely inactive in this assay, demonstrating the necessity of the morpholine moiety for target engagement.
| Evidence Dimension | Inhibition of Purine Nucleoside Phosphorylase (PNP) Activity |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | 2-Chloro/2-amino substituted pyrimidine-4-carboxylic acids (Class-level inference) |
| Quantified Difference | >10-fold improvement over inactive analogs |
| Conditions | Cell-free enzymatic assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This demonstrates that the 2-morpholino substitution on the pyrimidine-4-carboxylic acid scaffold is a necessary, albeit not sufficient, structural feature for engaging the PNP active site, validating its selection as a starting point for further optimization.
- [1] BindingDB. BDBM50404028 CHEMBL2021376: IC50 for inhibition of human purine nucleoside phosphorylase. View Source
